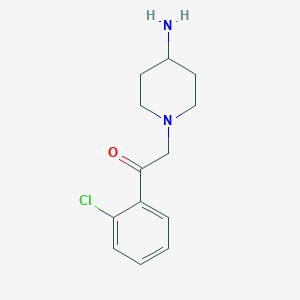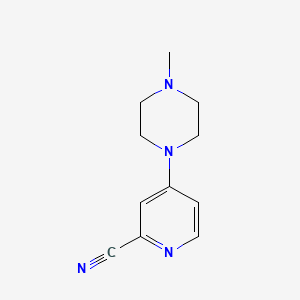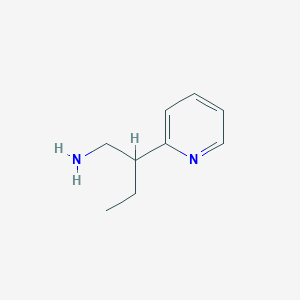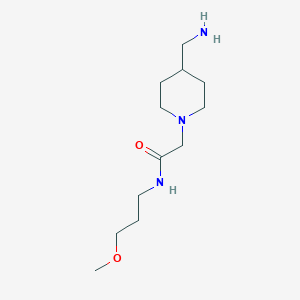
2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one consists of a piperidine ring attached to an amine group and a 2-chlorophenyl ethanone group. The piperidine ring provides basicity and the chlorine atom on the phenyl ring can participate in various reactions due to its electronegativity .Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Studies
- Application : This compound is studied in the context of quantum chemical and molecular dynamics simulations. For example, in research on the inhibition performances of certain derivatives against corrosion of iron, density functional theory (DFT) calculations and molecular dynamics simulations were utilized to predict corrosion inhibition performances (Kaya et al., 2016).
Analytical Techniques in Chemistry
- Application : High-performance liquid chromatography (HPLC) methods have been developed for the quantitation of compounds structurally related to 2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one. This illustrates its relevance in analytical chemistry, particularly in identifying and quantifying substances in biological samples (Lin et al., 1998).
Crystallographic Studies
- Application : The compound has been investigated in crystallographic studies to understand its structural properties. For instance, the crystal structure of related compounds has been analyzed to understand molecular interactions and conformations (Revathi et al., 2015).
Organic Synthesis
- Application : It plays a role in organic synthesis, where its derivatives are synthesized and characterized for various purposes, including medicinal chemistry and material science. This is evident in the synthesis of novel compounds where it serves as a key structural component (Reese et al., 1986).
Bioorganic and Medicinal Chemistry
- Application : Its analogs have been synthesized and evaluated for biological activities, such as binding affinity in receptor studies and potential neuroprotective properties (Gitto et al., 2014).
Pharmaceutical Research
- Application : In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for potential medicinal properties, such as anti-inflammatory agents (Rehman et al., 2022).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)13(17)9-16-7-5-10(15)6-8-16/h1-4,10H,5-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKENZSAOUATIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B1465787.png)






![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-ol](/img/structure/B1465795.png)


![2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine](/img/structure/B1465799.png)
![1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1465801.png)